molecular formula C17H15NO2 B8802403 (S)-5-[(Biphenyl-4-yl)carbonyl]pyrrolidin-2-one

(S)-5-[(Biphenyl-4-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B8802403
M. Wt: 265.31 g/mol
InChI Key: YFXRBWUXDNJWKM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one is a chiral compound featuring a pyrrolidinone ring attached to a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and selectivity. Common catalysts include transition metals such as palladium and nickel, which facilitate the formation of the pyrrolidinone ring through various coupling reactions .

Chemical Reactions Analysis

Types of Reactions: (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidinones and biphenyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

(S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibition of disease-related enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Uniqueness: (S)-5-([1,1’-Biphenyl]-4-carbonyl)pyrrolidin-2-one is unique due to its chiral nature and the presence of the biphenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

(5S)-5-(4-phenylbenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C17H15NO2/c19-16-11-10-15(18-16)17(20)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,18,19)/t15-/m0/s1

InChI Key

YFXRBWUXDNJWKM-HNNXBMFYSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(=O)NC1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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